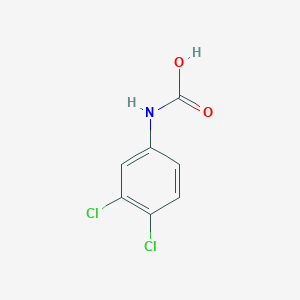
(3,4-dichlorophenyl)carbamic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dichlorophenyl)carbamic acid is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of carbamic acid, where the hydrogen atoms are replaced by a 3,4-dichlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
(3,4-Dichlorophenyl)carbamic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloroaniline with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
3,4-Dichloroaniline+Phosgene→(3,4-Dichlorophenyl)carbamic acid
Another method involves the use of isocyanates. For instance, 3,4-dichlorophenyl isocyanate can react with water to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3,4-Dichlorophenyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3,4-Dichlorophenyl)carbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of pesticides and other industrial chemicals.
作用機序
The mechanism of action of (3,4-dichlorophenyl)carbamic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable complexes with them. The pathways involved in its action include the inhibition of cholinesterase enzymes, which play a crucial role in neurotransmission.
類似化合物との比較
Similar Compounds
Carbamic Acid: The parent compound of (3,4-dichlorophenyl)carbamic acid.
Methyl N-(3,4-dichlorophenyl)carbamate: A similar compound with a methyl group instead of a hydrogen atom.
Ethyl N-(3,4-dichlorophenyl)carbamate: Another similar compound with an ethyl group.
Uniqueness
This compound is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other carbamic acid derivatives and useful in various specialized applications.
特性
分子式 |
C7H5Cl2NO2 |
|---|---|
分子量 |
206.02 g/mol |
IUPAC名 |
(3,4-dichlorophenyl)carbamic acid |
InChI |
InChI=1S/C7H5Cl2NO2/c8-5-2-1-4(3-6(5)9)10-7(11)12/h1-3,10H,(H,11,12) |
InChIキー |
VTAQLGRULYHNQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



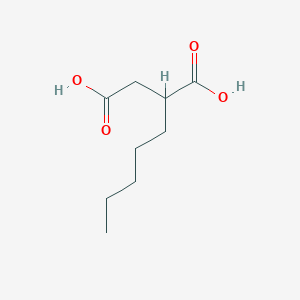
![4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one,2-acetyl-7,7-dimethyl-](/img/structure/B13833066.png)
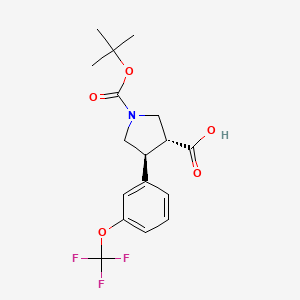
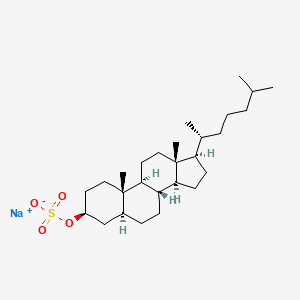
![[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B13833093.png)


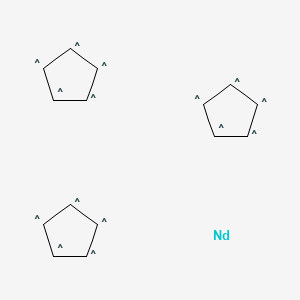

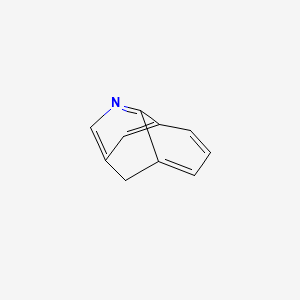

![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)
![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)
